
3-((E)-Oct-5-enyl)-3H-furan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((E)-Oct-5-enyl)-3H-furan-2-one, also known as γ-decalactone, is a lactone compound that is widely used in the food, fragrance, and cosmetic industries. It is a natural flavor and aroma compound that is found in various fruits such as peaches, strawberries, and pineapples. The compound is also synthesized artificially in laboratories for commercial purposes.
Mécanisme D'action
The mechanism of action of 3-((E)-Oct-5-enyl)-3H-furan-2-one is not well understood. However, it is believed that the compound interacts with various receptors in the olfactory and gustatory systems, leading to the perception of a fruity aroma and flavor.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. It is a natural compound that is metabolized in the body through various pathways. The compound is also known to have antioxidant properties, which may contribute to its health benefits.
Avantages Et Limitations Des Expériences En Laboratoire
3-((E)-Oct-5-enyl)-3H-furan-2-one has various advantages and limitations for lab experiments. One of the advantages is that it is a natural compound that is found in various fruits, making it easy to obtain. However, the compound is also expensive to synthesize in large quantities, which may limit its use in certain experiments.
Orientations Futures
There are various future directions for the study of 3-((E)-Oct-5-enyl)-3H-furan-2-one. One direction is the study of its potential health benefits, particularly its antioxidant properties. Another direction is the development of new synthetic methods for the compound, which may make it more accessible for various applications. Additionally, the compound may be used in the development of new sustainable and environmentally friendly products in the food and cosmetic industries.
Conclusion
In conclusion, this compound is a natural lactone compound that is widely used in the food, fragrance, and cosmetic industries. The compound has various scientific research applications, and its mechanism of action and biochemical and physiological effects are still being studied. While the compound has advantages and limitations for lab experiments, there are various future directions for its study, including the exploration of its potential health benefits and the development of new synthetic methods.
Méthodes De Synthèse
The synthesis of 3-((E)-Oct-5-enyl)-3H-furan-2-one can be achieved through various methods. One of the most common methods is the reaction of γ-hydroxybutyric acid with acetic anhydride and sulfuric acid. The reaction produces γ-butyrolactone, which is then converted into γ-decalactone through a series of reactions involving the use of various catalysts and reagents.
Applications De Recherche Scientifique
3-((E)-Oct-5-enyl)-3H-furan-2-one has various scientific research applications. It is used in the study of flavor and fragrance chemistry, as well as in the development of new food and cosmetic products. The compound is also used in the study of plant and fruit biology, as it is a natural compound found in various fruits.
Propriétés
IUPAC Name |
3-[(E)-oct-5-enyl]-3H-furan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-11-9-10-14-12(11)13/h3-4,9-11H,2,5-8H2,1H3/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMNUUHSMKOCLV-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCC1C=COC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCCCC1C=COC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139477-52-4 |
Source


|
| Record name | Buibuilactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139477524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B235845.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E,2R)-7-hydroxy-6-methyl-2-[(10R,12R,13S,14R,17S)-1,3,12-trihydroxy-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oct-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B235862.png)
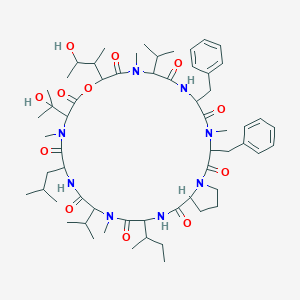
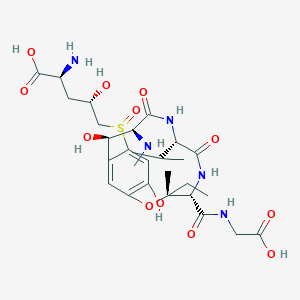
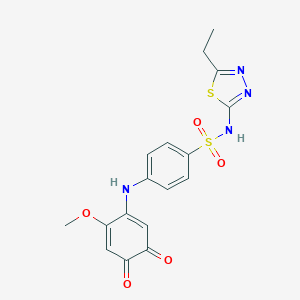
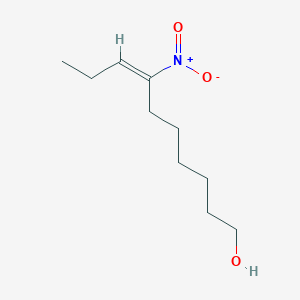

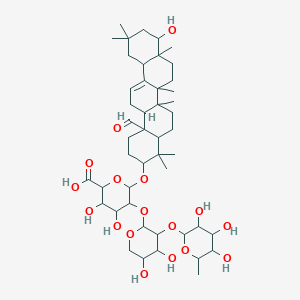
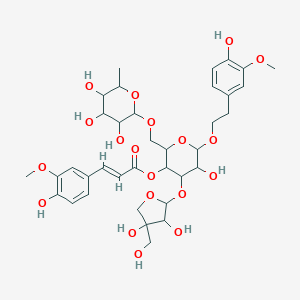
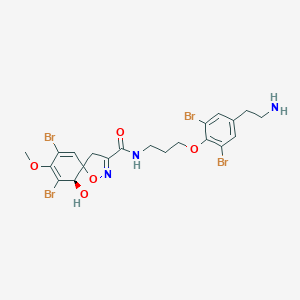



![N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)